Caspase-3 Inhibitor
Description
Properties
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVAVGBSGRRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FN4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of caspase-3 inhibitors often involves the modification of peptide sequences to enhance their binding affinity and specificity for caspase-3. One common approach is the incorporation of aldehyde, ketone, or nitrile groups into peptides, which can reversibly bind to the catalytic cysteine in caspase-3
Industrial Production Methods: Large-scale production of caspase-3 inhibitors can be achieved through recombinant DNA technology. For instance, the production of active caspase-3 in Escherichia coli involves engineering the auto-activation sites of caspase-3 precursor into sequences susceptible to thrombin hydrolysis. This allows for high-level expression and easy purification of the precursor protein, which can then be activated by thrombin digestion .
Chemical Reactions Analysis
Classification and Structural Diversity of Caspase-3 Inhibitors
Caspase-3 inhibitors are categorized into peptide-based and non-peptide inhibitors , differentiated by their interaction mechanisms with the enzyme’s active site or allosteric regions.
| Inhibitor Name | CAS # | Type | Mechanism of Action |
|---|---|---|---|
| Z-VAD(OMe)-FMK | 187389-52-2 | Peptidic | Irreversible pan-caspase inhibitor |
| Q-VD-OPH | 1135695-98-5 | Peptidic | Broad-spectrum, reduces apoptotic artifacts |
| Ivachtin | 745046-84-8 | Non-peptidic | Targets caspase-3 active site |
| Comp-A (NSC321205) | N/A | Non-peptidic | Allosteric, non-competitive inhibition |
Competitive Inhibition
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Peptide inhibitors (e.g., Z-DEVD-FMK, CAS 210344-95-9) mimic caspase-3’s natural substrate (DEVD motif) and covalently bind the catalytic cysteine residue (Cys163), blocking substrate access .
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Irreversible binding occurs via fluoromethyl ketone (FMK) or chloromethyl ketone (CMK) groups, forming stable thioether bonds .
Non-Competitive/Allosteric Inhibition
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Non-peptide inhibitors (e.g., Comp-A, Ivachtin) bind outside the active site, inducing conformational changes that reduce catalytic efficiency.
Stabilization of Caspase-3 by Inhibitors
Synthetic inhibitors enhance the stability of active caspase-3 heterotetramers (p17/p12 subunits) by preventing autodegradation :
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In HeLa cells, Z-VAD-FMK increased caspase-3 half-life from <1 hour to >6 hours by blocking proteasomal degradation .
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Reversible inhibitors (e.g., MF452) stabilize caspase-3 with 100-fold higher affinity than irreversible inhibitors .
Antiviral Effects
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This compound (10 μM) reduced EV71 viral titers by 178-fold in RD cells by blocking viral assembly and IL-6 secretion .
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Mechanism: Inhibitors prevent caspase-3-mediated cleavage of host proteins required for viral maturation .
Apoptosis Modulation
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Fluorometric assays (e.g., ab102491 kit) quantify inhibition using DEVD-AFC substrates, showing IC50 values of 2.5–40 μM for Z-VAD-FMK .
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Single-molecule fluorescence correlation spectroscopy (FCS) enables rapid determination (e.g., 0.12 μM for Comp-A) .
Key Research Findings
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Catalytic Activity Dependency : Caspase-3 degradation is self-regulated; inhibitors block both activity and autodegradation .
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Allosteric Modulation : Non-peptide inhibitors like Comp-A exhibit pan-caspase inhibition via conserved allosteric sites .
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Therapeutic Potential : Inhibitors attenuate cytopathic effects in viral infections and inflammation-driven pathologies .
This synthesis integrates structural, kinetic, and functional data to highlight the multifaceted roles of caspase-3 inhibitors in research and disease intervention.
Scientific Research Applications
Caspase-3 inhibitors are compounds that suppress the activity of caspase-3, a cysteine protease enzyme that plays a critical role in apoptosis (programmed cell death) and inflammation . These inhibitors have garnered attention as potential therapeutic tools for managing cell death-related pathologies, including neurodegeneration, inflammation, metabolic diseases, and cancer .
Antiapoptotic Activity
Caspase-3 inhibitors can improve antiapoptotic activity by preventing apoptosis through caspase-3 inhibition . For example, a compound coded 6c was shown to downregulate the level of active caspase-3 with an IC50= 16.31 nM, when tested against a MOLT-4 cell line .
Attenuation of Cytopathic Effects
Research indicates that caspase-3 inhibitors protect cells from damage induced by viral infections . For instance, the cytopathic effects of the EV71 virus, characterized by cell structural changes, were reduced by a caspase-3 inhibitor .
Modulation of Inflammatory Cytokine Release
Caspase-3 inhibitors can modulate the release of inflammatory cytokines . The inflammatory cytokine IL-6, which is associated with clinical symptoms of hand, foot, and mouth disease (HFMD), is increased by EV71 infection, but caspase-3 inhibitors reversed this increase .
Neuroprotective Effects
Caspase-3 is involved in neural cell apoptosis caused by EV71 infection . Studies suggest that caspase-3 inhibition can have a neuroprotective effect against cerebral ischemia, including the attenuation of ischemia-induced glial activation .
Impact on Viral Protein Expression and Production
Caspase-3 inhibitors can decrease viral protein expression . While they do not affect viral entry or viral genome replication, they can reduce viral protein expression and production . For example, a this compound decreased supernatant VP1 expression from 1.00 ± 0.14 to 0.21 ± 0.06 at 24 hours post-infection .
EV71 Infection
In experiments involving the EV71 virus, a this compound was used to assess the role of caspase-3 activation in apoptosis and viral propagation . RD cells pre-treated with Z-DEVD-FMK (a this compound) showed that a dose of 20 μM provided the best protective effect on cell survival after EV1 infection .
Glioblastoma U87MG Cell Line
Paclitaxel-loaded phycocyanin nanoparticles (PTX-PcNPs) were prepared to enhance the therapeutic efficacy of chemotherapy on the glioblastoma U87MG cell line . The results of the study suggest that PTX-PcNPs can act as a promising drug delivery system for cancer treatment .
Ovarian Cancer Cells
Tetramethoxychalcone (TMOC), a synthetic chalcone derivative, was investigated for its in vitro antitumor functions in ovarian cancer cells . TMOC inhibited the proliferation and colony formation of cisplatin sensitive cell line A2780 and resistant cell line A2780/CDDP, as well as ovarian cancer cell line SKOV3 in a time- and dose-dependent manner .
Challenges and Considerations
Mechanism of Action
Caspase-3 inhibitors can be compared with other caspase inhibitors, such as those targeting caspase-1, caspase-8, and caspase-9:
Caspase-1 Inhibitors: Target the enzyme involved in inflammatory responses.
Caspase-8 Inhibitors: Inhibit the initiator caspase in the extrinsic apoptosis pathway.
Caspase-9 Inhibitors: Target the initiator caspase in the intrinsic apoptosis pathway.
Uniqueness of Caspase-3 Inhibitors: Caspase-3 inhibitors are unique in their ability to directly prevent the execution phase of apoptosis, making them particularly valuable in contexts where cell survival is desired .
Comparison with Similar Compounds
Structural and Mechanistic Comparison with Similar Compounds
Peptide-Based Inhibitors
- DEVD-CHO (Ac-Asp-Glu-Val-Asp-aldehyde) : A reversible inhibitor mimicking the caspase-3 cleavage site (DEVD). It forms ionic interactions with Arg64 and Arg207 in the S1 pocket . The tetrapeptide backbone aligns with the substrate-binding groove, but its short half-life limits therapeutic use .
- M808 : An irreversible valine-aspartic acid (VD) dipeptide inhibitor modified with a fluoromethylketone (FMK) warhead. It covalently binds the active-site cysteine (Cys285) and serves as a template for PET imaging probes (e.g., [18F]-TBD) .
Natural Compounds
- Rosmarinic acid : Docking studies reveal hydrogen bonds with Gln161 and Arg207, mimicking DEVD-CHO’s interactions. Its hydrophobic moieties further stabilize binding, yielding a Gold fitness score of 57.38 .
Table 1: Structural and Mechanistic Features of Caspase-3 Inhibitors
Pharmacological and Selectivity Profiles
Potency and Stability
- MF452: Exhibits sub-nanomolar affinity, outperforming zVAD-FMK (IC50 ~100 nM) in stabilizing active caspase-3 .
- Benzisothiazol-3-one derivatives : SAR studies show IC50 values in the low micromolar range, with enhanced metabolic stability .
- Computational predictions : Moveable Type free energy calculations correlate well with experimental binding data (e.g., ΔG = -9.2 kcal/mol for certain inhibitors) .
Selectivity Challenges
- Z-LEHD-FMK : Designed for caspase-9 but shows cross-reactivity with caspase-3 and -8 due to shared substrate motifs .
- Caspase-3-specific inhibitors : Compounds like Ac-DEVD-CMK selectively inhibit caspase-3 without affecting upstream caspases (e.g., caspase-8/-9) in apoptosis cascades .
Table 2: Selectivity and Pharmacological Data
Clinical and Research Implications
- Imaging probes: M808-derived radiotracers (e.g., [18F]-TBD) enable non-invasive apoptosis monitoring in liver injury models .
Biological Activity
Caspase-3 is a crucial enzyme in the apoptosis pathway, often referred to as an executioner caspase due to its role in the dismantling of cellular components during programmed cell death. Inhibiting caspase-3 can have significant implications for various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of caspase-3 inhibitors, supported by research findings, case studies, and data tables.
Caspase-3 inhibitors function by blocking the active site of the enzyme, preventing it from cleaving substrates that lead to apoptosis. Various inhibitors have been developed, each with unique properties and mechanisms. Some notable caspase-3 inhibitors include:
- Ac-DEVD-CHO : A peptide-based inhibitor that is widely used in research settings.
- Ac-ATS010-KE : A novel inhibitor with rapid and irreversible binding kinetics, which has shown comparable efficacy to traditional inhibitors without side-chain modifications .
Research Findings
Recent studies have highlighted the diverse roles of caspase-3 and its inhibitors in different biological contexts:
- Caspase-3 and Viral Infections : A study on enterovirus 71 (EV71) demonstrated that caspase-3 activation is induced by the viral 3C protein, leading to host cell apoptosis. Inhibition of caspase-3 reduced apoptosis and protected cells from viral cytopathic effects .
- Caspase-3 in Cancer : Research indicates that while caspase-3 is typically associated with tumor suppression through apoptosis, its activation can also contribute to genetic instability and oncogenesis. For instance, in models of skin carcinogenesis, mice deficient in caspase-3 showed reduced tumor formation .
- Inhibition Effects on Endothelial Cells : The inhibitor DEVD-CHO was found to significantly reduce apoptosis in endothelial cells induced by oxidized LDL, highlighting its potential therapeutic applications in cardiovascular diseases .
Case Study 1: Ac-ATS010-KE in Cancer Therapy
A study investigating Ac-ATS010-KE demonstrated its ability to inhibit apoptosis effectively in MCF-7 breast cancer cells. The inhibitor's rapid binding kinetics allowed for effective prevention of cell death even under conditions that typically induce apoptosis .
Case Study 2: Caspase Inhibition in Viral Pathogenesis
In the context of EV71 infection, researchers found that inhibiting caspase-3 not only reduced cell death but also diminished viral replication rates. This suggests that targeting caspase pathways could be a viable strategy for antiviral therapies .
Table 1: Comparison of Caspase-3 Inhibitors
| Inhibitor | Type | Binding Kinetics | Efficacy in Apoptosis Prevention |
|---|---|---|---|
| Ac-DEVD-CHO | Peptide | Moderate | High |
| Ac-ATS010-KE | Peptide | Rapid & Irreversible | Very High |
| DEVD-FMK | Peptide | Slow | Moderate |
Table 2: Effects of Caspase-3 Inhibition on Cellular Outcomes
Q & A
Q. What experimental methods are commonly used to detect caspase-3 activity in apoptotic cells?
Caspase-3 activity is typically measured using fluorogenic substrates (e.g., Ac-DEVD-AFC) that release a fluorescent signal upon cleavage by active caspase-3 . Flow cytometry with FITC-conjugated caspase inhibitors (e.g., FITC-DEVD-FMK) can also quantify caspase-3 activation in live or fixed cells by binding irreversibly to active enzyme sites . For tissue-specific studies, immunohistochemistry for caspase-3 cleavage products (e.g., p20 subunit) combined with TUNEL staining validates apoptosis in situ .
Q. How do caspase-3 inhibitors interact with the enzyme’s active site?
Caspase-3 inhibitors often mimic the aspartate-containing cleavage motif (DEVD) of natural substrates. Competitive inhibitors like Ac-DEVD-CHO bind reversibly to the catalytic cysteine residue in the QACRG motif, blocking substrate access . Irreversible inhibitors (e.g., z-DEVD-FMK) covalently modify the active site via fluoromethylketone (FMK) groups . Molecular docking studies reveal critical hydrogen bonds (e.g., with Lys137) and hydrophobic interactions (e.g., with Val266) that stabilize inhibitor binding .
Q. What controls are essential when testing caspase-3 inhibitors in vitro?
Include positive controls (e.g., staurosporine to induce apoptosis) and negative controls (untreated cells or vehicle-only treatments). Validate inhibitor specificity using caspase-7-deficient models or pan-caspase inhibitors (e.g., Z-VAD-FMK) to rule off-target effects . Quantify inhibitor efficacy via dose-response curves (IC50 values) and confirm apoptosis via complementary assays (e.g., PARP cleavage, DNA fragmentation) .
Advanced Research Questions
Q. How can conflicting data on caspase-3’s role in ROS-mediated apoptosis be resolved?
Discrepancies arise from cell-type-specific signaling (e.g., Fas-dependent vs. mitochondrial pathways) and inhibitor cross-reactivity. For example, Ac-DEVD-CHO inhibits both caspase-3 and -7, while antioxidants like NAC may indirectly suppress caspase activation . Use CRISPR-edited caspase-3 KO cells and selective inhibitors (e.g., Ac-DMQD-CHO) to isolate caspase-3-specific ROS interactions . Time-course assays comparing caspase activation and ROS production (e.g., H2O2) can clarify temporal hierarchies .
Q. What experimental designs address non-apoptotic roles of caspase-3 in cellular proliferation?
In CD8+ T cells, caspase-3 inhibition (e.g., z-DQMD-FMK) reduces antigen-driven proliferation without inducing apoptosis. Use CFSE dilution assays to track cell division and validate via caspase-3 KO models . Co-administer caspase-3 inhibitors with cell-cycle blockers (e.g., aphidicolin) to distinguish proliferation-specific effects from apoptotic crosstalk .
Q. How do tissue-specific differences in caspase-3 activation influence inhibitor efficacy?
Cardiac myocytes exhibit caspase-3-mediated troponin degradation without apoptosis, requiring functional assays (e.g., skinned fiber contractility measurements) alongside activity assays . In neuronal ischemia, caspase-3 activation precedes DNA fragmentation by hours; thus, inhibitors must be administered early post-injury to mitigate apoptosis . Tissue-specific pharmacokinetics (e.g., blood-brain barrier penetration) should guide dosing in vivo .
Q. What strategies improve the selectivity of caspase-3 inhibitors in complex signaling pathways?
Structure-activity relationship (SAR) studies optimize inhibitors by modifying P4-P1 residues (e.g., tetrafluorophenoxymethylketone groups) to enhance binding specificity . Co-crystallization with caspase-3 (e.g., E-DPPC complexes) identifies residues critical for selectivity over caspase-7 . In vivo, use dual-reporter systems (e.g., caspase-3/7 biosensors) to monitor inhibitor specificity in real time .
Methodological Considerations
Q. How should caspase-3 inhibitors be validated in combination therapies?
In trastuzumab-resistant breast cancer, co-treatment with PI3K inhibitors and caspase-3 inhibitors (e.g., XL147) enhances apoptosis via PARP cleavage and caspase-3/7 activity assays . Use synergy scoring (e.g., Chou-Talalay method) to quantify combinatorial effects. Control for off-target interactions by comparing single vs. dual inhibitor outcomes .
Q. What statistical approaches are recommended for analyzing caspase-3 inhibitor data?
For dose-response data, use nonlinear regression (e.g., Prism’s log[inhibitor] vs. response model) to calculate IC50 values . Time-course experiments (e.g., caspase-3 activity post-injury) require repeated-measures ANOVA . Report mean ± SD and validate significance via post-hoc tests (e.g., Student-Newman-Keuls) .
Q. How can computational tools enhance this compound development?
Molecular dynamics simulations predict binding stability (e.g., E-DPPC’s interaction with Val266 over 100 ns trajectories) . Machine learning models trained on biochemical screening data (e.g., this compound libraries) can prioritize compounds with optimal pharmacophore properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
